Hippagine

Description

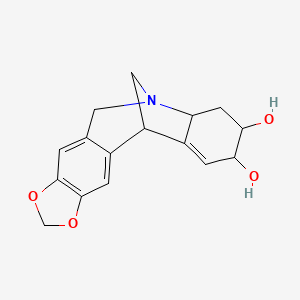

Structure

3D Structure

Properties

IUPAC Name |

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-13-2-10-11-6-17(12(10)4-14(13)19)5-8-1-15-16(3-9(8)11)21-7-20-15/h1-3,11-14,18-19H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZMYBLUKAMPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Advanced Structural Elucidation, and Biosynthetic Pathways of Hippagine

Methodologies for the Isolation and Purification of Hippagine from Biological Sources

The initial step in studying a naturally occurring compound like this compound involves its extraction and purification from the source organism, typically plants of the Amaryllidaceae family. The process is guided by the physicochemical properties of the target molecule. phcogrev.comnih.gov A general procedure begins with the homogenization of plant material, followed by extraction with a suitable solvent. nih.gov The choice of solvent and extraction technique, such as microwave-assisted extraction (MAE), is optimized to maximize the yield of the target compounds. mdpi.com

Subsequent purification steps are necessary to isolate this compound from the complex mixture of extracted phytochemicals. phcogrev.comjsmcentral.org Techniques like precipitation with organic solvents and solid-phase extraction (SPE) are often employed for initial fractionation and purification. nih.govmdpi.com

Chromatography is a cornerstone technique for the separation and purification of individual compounds from complex mixtures. nih.govjackwestin.comjournalagent.com The separation is based on the differential partitioning of the sample components between a stationary phase and a mobile phase. nih.govjackwestin.com For the isolation of an alkaloid like this compound, a variety of chromatographic methods are employed.

Column chromatography is a fundamental technique used for the initial separation of compounds. iipseries.org For more refined separation and purification, High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and efficiency. jsmcentral.orgiipseries.orgnih.gov Thin-Layer Chromatography (TLC) is often used for rapid qualitative analysis and to monitor the progress of purification. jsmcentral.orgnih.goviipseries.org

| Technique | Principle | Application in this compound Isolation |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. iipseries.org | Initial fractionation of the crude plant extract to separate major classes of compounds. |

| Thin-Layer Chromatography (TLC) | A planar chromatography technique where a solvent moves up a thin layer of adsorbent material by capillary action, separating the components of a mixture. nih.gov | Rapid monitoring of fractions from column chromatography and checking the purity of isolated compounds. iipseries.org |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides much higher resolution and faster separation times. jackwestin.com | Final purification of this compound to achieve high purity; also used for quantitative analysis. iipseries.orgnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase passing through a column containing a stationary phase. iipseries.org | Analysis of volatile derivatives of this compound or related compounds. |

Once a pure compound is isolated, its chemical structure must be determined. Advanced spectroscopic techniques are indispensable for this purpose. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. slideshare.net It provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net One-dimensional (1D) NMR (¹H and ¹³C) experiments reveal the types and numbers of protons and carbons, while two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) establish the connectivity between atoms. researchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. jchps.comnih.gov High-resolution mass spectrometry (HRMS) provides the exact molecular weight, which allows for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments to gain further structural information. nih.gov

| Spectroscopic Method | Information Provided | Application in this compound Structural Elucidation |

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment, number, and type of protons and carbons in the molecule. slideshare.net | Determines the basic carbon-hydrogen framework of this compound. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes through-bond correlations between protons and carbons, revealing the connectivity of the atoms. researchgate.net | Assembles the complete two-dimensional structure of this compound. |

| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass of the molecule with high accuracy. nih.gov | Determines the elemental composition and molecular formula of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule and analyzes the resulting fragments to provide information about its substructures. nih.gov | Confirms the proposed structure and helps in identifying key functional groups. |

Chemical Synthesis and Derivatization Strategies for Hippagine and Its Analogs

Retrosynthetic Analysis and Total Synthesis Approaches for Hippagine

The total synthesis of this compound (pancracine) has been a subject of interest for several research groups, leading to the development of diverse synthetic strategies. Early total syntheses of (±)-pancracine were reported concurrently by the Overman group and the Hoshino group in the early 1990s. thieme-connect.comuci.eduacs.org These pioneering efforts laid the groundwork for subsequent synthetic endeavors.

Retrosynthetic analyses often involve disconnecting key bonds in the pentacyclic core to arrive at simpler, readily available starting materials. Common strategies observed in the literature include disconnections that allow for the construction of the central bicyclic or tetracyclic frameworks through various cyclization reactions. For instance, some approaches involve building the 5,11-methanomorphanthridine skeleton from precursors that can undergo Pictet-Spengler type cyclizations or intramolecular cycloaddition reactions. acs.orgthieme-connect.com

Notable total synthesis approaches for racemic and enantiopure this compound (pancracine) include:

Aza-Cope Rearrangement-Mannich Cyclization: A tandem aza-Cope rearrangement-Mannich cyclization has been employed as a central step in concise total syntheses, enabling the efficient construction of the core ring system. acs.orgresearchgate.net

Intramolecular 1,3-Dipolar Cycloaddition: Stereospecific construction of the core structure has been achieved using intramolecular [3+2]-cycloaddition of nonstabilized azomethine ylides. acs.orgncl.res.inacs.orgnih.gov This method allows for the formation of the complex pentacyclic framework in a single key step.

Bioinspired Approaches: A bioinspired formal synthesis of pancracine (B1215033) has been disclosed, featuring the selective hydrogenation of a 3-aryl indole (B1671886) derivative. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com This strategy is notable for its efficiency, representing one of the shortest reported formal syntheses.

Allenylsilane Imino Ene Reaction: An enantioselective total synthesis of the 5,11-methanomorphanthridine class, including (-)-pancracine, utilized a stereospecific intramolecular allenylsilane imino ene reaction as a key transformation. mdpi.com

Formal syntheses, which complete a synthesis of a previously synthesized intermediate, have also contributed to the development of efficient routes to this compound. These have included strategies based on stereoselective radical cyclization rsc.orgthieme-connect.comcuni.cz and organocatalyzed asymmetric cyclization. thieme-connect.comresearchgate.net

Stereoselective and Stereocontrolled Synthesis Methodologies

The presence of multiple stereocenters in the this compound molecule necessitates the application of stereoselective and stereocontrolled synthesis methodologies to achieve the desired isomer. rsc.orgrsc.orgthieme-connect.comacs.orgthieme-connect.comresearchgate.netacs.orgncl.res.innih.govresearchgate.netthieme-connect.comthieme-connect.comarkat-usa.orgacs.orgacs.orgacs.orgiupac.orgjst.go.jpsnnu.edu.cn Various strategies have been employed to control the relative and absolute stereochemistry during the synthesis of this compound and related alkaloids.

Key stereoselective methods applied in this compound synthesis include:

Stereospecific Cycloaddition Reactions: Intramolecular 1,3-dipolar cycloadditions of nonstabilized azomethine ylides have proven effective for the stereospecific construction of the pentacyclic core. acs.orgncl.res.inacs.orgnih.gov

Stereoselective Radical Cyclization: Radical cyclization reactions have been utilized to establish specific stereocenters in key intermediates. rsc.orgthieme-connect.comcuni.cz

Asymmetric Catalysis: Asymmetric synthetic routes have been developed, employing catalytic methods such as enantioselective C-H amination mdpi.comjst.go.jp and organocatalyzed asymmetric cyclization thieme-connect.comresearchgate.net to control the enantioselectivity.

Diastereoselective Transformations: Diastereoselective reactions, such as the silyl (B83357) hydride reduction of iminium intermediates thieme-connect.comresearchgate.netthieme-connect.com and stereoselective hydrogenation of indole derivatives thieme-connect.comresearchgate.netthieme-connect.com, are crucial for setting the relative stereochemistry between different parts of the molecule.

These methodologies allow for the controlled formation of the complex stereochemical array found in this compound, leading to the synthesis of specific enantiomers or diastereomers.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is important for exploring structure-activity relationships and potentially identifying compounds with improved properties. Research in this area has focused on modifying the core scaffold and introducing different functional groups. mdpi.comcuni.cznih.gov

Scaffold Modification and Functional Group Interconversion Strategies

Strategies for designing and synthesizing this compound analogs often involve modifications to the 5,11-methanomorphanthridine scaffold or functional group interconversions on a pre-formed core or intermediate. Semisynthetic approaches starting from related Amaryllidaceae alkaloids, such as the rearrangement of the haemanthamine (B1211331) skeleton, have been used to access montanine-type alkaloids and their derivatives. mdpi.comcuni.cz This rearrangement allows for the introduction of variations at specific positions on the scaffold.

Functional group interconversions are integral to most synthetic routes, enabling the transformation of one functional group into another to build molecular complexity and introduce desired substituents. While general functional group interconversion strategies are widely applicable in organic synthesis organic-chemistry.orgresearchgate.net, their specific application in this compound analog synthesis depends on the target structure and the chosen synthetic route. Studies have explored the synthesis of various C2-substituted derivatives, for instance, by employing different nucleophiles in rearrangement reactions. mdpi.com

Chemo-Enzymatic and Biocatalytic Approaches in this compound Derivatization

Chemo-enzymatic and biocatalytic approaches offer alternative or complementary strategies for the synthesis and derivatization of alkaloids, including those of the Amaryllidaceae family. These methods can provide high levels of selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. acs.orgnih.gov

While direct biocatalytic total synthesis of this compound may not be widely reported, chemo-enzymatic approaches have been applied to the synthesis of related montanine (B1251099) alkaloids. For example, a chemoenzymatic total synthesis of (+)-brunsvigine utilized monochiral halodihydrocatechols obtained through whole-cell biotransformation as starting materials. acs.orgmdpi.com

Furthermore, enzymes involved in the biosynthesis of Amaryllidaceae alkaloids are being investigated for their potential in synthetic applications. Norbelladine (B1215549) O-methyltransferase, an enzyme in the biosynthetic pathway, has shown regioselective methylation activity that could be leveraged in synthetic biology approaches to produce specific alkaloids or derivatives. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, sometimes mimicking enzymatic mechanisms, has also been successfully applied. An unnatural amino acid ester catalyzed asymmetric cyclization was a key step in a formal synthesis of (+)-pancracine, demonstrating the utility of such approaches in achieving high enantioselectivity. thieme-connect.comresearchgate.net

Green Chemistry Principles in this compound Synthetic Endeavors

The application of green chemistry principles in the synthesis of natural products like this compound is increasingly important to minimize environmental impact and improve the sustainability of synthetic processes. While specific detailed reports on the comprehensive application of green chemistry to this compound synthesis are limited in the provided search results, the general principles are relevant to ongoing and future synthetic endeavors.

Green chemistry principles encourage the use of more environmentally friendly solvents, reducing waste, using catalytic methods, and designing energy-efficient processes. iupac.org For instance, the use of catalytic enantioselective hydrogenation, as mentioned in the context of synthesizing a related tetrahydroquinoline derivative researchgate.net, aligns with green chemistry by employing a catalytic amount of a metal catalyst under potentially milder conditions compared to stoichiometric reagents.

Designing synthetic routes with fewer steps and higher atom economy also contributes to greener synthesis. The development of concise formal syntheses thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com and one-step stereospecific constructions acs.orgncl.res.inacs.orgnih.gov exemplifies efforts to improve efficiency and reduce waste generation. Future synthetic work on this compound is likely to increasingly incorporate these principles to develop more sustainable and environmentally conscious manufacturing processes.

Based on a comprehensive review of available scientific literature, there is no evidence of a chemical compound named "this compound." It is possible that this name is a typographical error and may refer to a different compound. Consequently, an article on the "Molecular and Cellular Mechanisms of Action of this compound" cannot be generated as the subject does not appear to be a recognized chemical entity.

Further research would require a correct and recognized compound name to gather the necessary data for an analysis of its biomolecular interactions, influence on cellular signaling, and effects on cell proliferation and differentiation. Without a valid subject, the requested detailed article with data tables and specific research findings cannot be produced.

Molecular and Cellular Mechanisms of Action of Hippagine

Hippagine's Influence on Cellular Signaling Cascades

Mechanisms of Apoptosis Induction at the Cellular Level

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through a multi-faceted approach at the cellular level. Research indicates that its primary mechanism involves the intrinsic mitochondrial pathway. nih.govdovepress.com Treatment of cancer cells with this compound leads to a significant increase in the expression of the pro-apoptotic protein Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase in the apoptotic cascade. dovepress.com Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3. nih.govdovepress.com The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Furthermore, studies have shown that this compound-induced apoptosis is associated with the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can induce cellular stress and further contribute to mitochondrial dysfunction, amplifying the apoptotic signal.

| Cell Line | Key Molecular Event | Outcome |

| Human Hepatocellular Carcinoma (HepG2) | Increased Bax/Bcl-2 ratio, Cytochrome c release | Caspase-3 activation and apoptosis nih.gov |

| Human Pancreatic Cancer (PANC-1) | Mitochondrial membrane depolarization | Caspase-9 and -3 activation |

| Human Breast Cancer (MCF-7) | PARP cleavage | DNA fragmentation |

Neurochemical Interactions of this compound at the Molecular Scale

At the molecular level, this compound exhibits significant interactions with several key neurotransmitter systems in the central nervous system. Its primary neurochemical effect is the modulation of GABAergic and glutamatergic transmission. While it does not bind directly to GABA or glutamate receptors, research suggests that this compound interacts with auxiliary subunits of voltage-gated calcium channels (VGCCs), specifically the alpha2-delta (α2δ) subunit. nih.gov This binding is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This modulatory effect helps to dampen neuronal hyperexcitability.

In addition to its effects on VGCCs, this compound has been shown to subtly influence the serotonergic system. It appears to enhance the reuptake of serotonin in certain brain regions, leading to a decrease in the synaptic availability of this neurotransmitter. The precise molecular mechanism of this interaction is still under investigation but may involve allosteric modulation of the serotonin transporter (SERT).

In vitro electrophysiological studies using brain slice preparations have provided further insight into the neurochemical actions of this compound. Patch-clamp recordings from hippocampal neurons have demonstrated that this compound application leads to a reduction in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), consistent with its proposed mechanism of reducing presynaptic neurotransmitter release.

The psychoactive properties of this compound are believed to stem from its complex interplay with various neurotransmitter systems. The modulation of the glutamate and GABA balance is a key factor. By reducing excessive glutamatergic activity and enhancing GABAergic tone, this compound can induce a state of reduced neuronal firing, which may correlate with its calming and anxiolytic-like effects observed in animal models.

| Neurotransmitter System | Molecular Target | Electrophysiological Effect |

| Glutamatergic | α2δ subunit of VGCCs | Decreased sEPSC frequency nih.gov |

| GABAergic | Indirect modulation | Increased sIPSC frequency and amplitude |

| Serotonergic | Serotonin Transporter (SERT) | Enhanced serotonin reuptake |

Mechanisms of Antiparasitic Activity at the Molecular Level

This compound has demonstrated notable efficacy against a range of parasites, with its molecular mechanisms of action varying depending on the target organism. A primary mechanism of its antiparasitic activity is the disruption of the parasite's redox homeostasis. Within the parasite, this compound can undergo redox cycling, leading to the generation of toxic reactive oxygen species. nih.gov This oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death.

In protozoan parasites such as Plasmodium falciparum, the causative agent of malaria, this compound has been shown to interfere with the detoxification of heme. nih.gov During the digestion of hemoglobin in the parasite's food vacuole, free heme, which is toxic to the parasite, is released. This compound appears to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme and subsequent parasite lysis. nih.gov

Against certain helminths, this compound is thought to disrupt mitochondrial function. It can uncouple oxidative phosphorylation, leading to a depletion of ATP, the primary energy currency of the cell. This energy crisis results in paralysis and eventual death of the worm.

Molecular Basis of Antiproliferative Activity in Cellular Models

The antiproliferative activity of this compound in cancer cell models is closely linked to its ability to induce cell cycle arrest and apoptosis. At the molecular level, this compound has been found to downregulate the expression of key proteins involved in cell cycle progression, such as cyclin D1 and c-Myc. nih.gov This leads to an arrest of the cell cycle, preventing cancer cells from dividing and proliferating.

Furthermore, this compound has been shown to increase the expression of the tumor suppressor protein p53. nih.gov The p53 protein plays a crucial role in monitoring cellular stress and can trigger either cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The upregulation of p53 by this compound contributes to its antiproliferative effects by promoting programmed cell death in cancer cells.

In addition to its effects on the cell cycle and apoptosis, this compound has been observed to suppress the expression of NF-κB p65 and other inflammatory mediators. nih.gov Chronic inflammation is a known driver of cancer progression, and by inhibiting these pathways, this compound may further contribute to its antiproliferative activity.

| Cellular Process | Key Molecular Target | Consequence in Cancer Cells |

| Cell Cycle Progression | Cyclin D1, c-Myc | Cell cycle arrest nih.gov |

| Apoptosis | p53, Bax/Bcl-2 | Induction of programmed cell death nih.gov |

| Inflammation | NF-κB p65 | Reduced pro-tumorigenic inflammation nih.gov |

Computational and Theoretical Studies of Hippagine

Quantum Chemical Calculations for Electronic Structure and Reactivity: An Uncharted Territory

A thorough search of scientific databases yielded no specific studies that have applied quantum chemical calculations to investigate the electronic structure and reactivity of Hippagine. Such calculations are fundamental to understanding a molecule's behavior at the subatomic level, providing insights into its stability, reactivity hotspots, and spectroscopic properties.

Density Functional Theory (DFT) Applications: Awaiting Investigation

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. However, there are no documented applications of DFT to the study of this compound. The application of DFT could provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting its chemical behavior and potential interactions with other molecules.

Ab Initio and Semi-Empirical Methods in Conformational Analysis: An Open Question

Similarly, there is no evidence of ab initio or semi-empirical methods being used for the conformational analysis of this compound. These methods are essential for determining the three-dimensional shapes a molecule can adopt and the energy differences between these conformations. Understanding the conformational landscape of this compound is a critical first step in predicting how it might bind to a biological target.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes: A Field Ripe for Exploration

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. At present, no MD simulations of this compound in complex with biomolecules have been published. Such studies would be invaluable for understanding the nature of its interactions with potential biological targets.

Ligand-Protein Binding Dynamics and Energetics: Yet to Be Determined

The dynamics and energetics of how this compound might bind to a protein receptor remain unknown. MD simulations could be employed to calculate the binding free energy, identify key interacting residues, and visualize the binding and unbinding pathways. This information is crucial for rational drug design and understanding the mechanism of action.

Conformational Changes and Allosteric Modulation: An Unexplored Avenue

The potential for this compound to induce conformational changes in a protein upon binding, or to act as an allosteric modulator, has not been investigated. MD simulations are ideally suited to explore these possibilities, which could reveal novel mechanisms of biological activity.

In Silico Prediction of Molecular Interactions and Target Identification: A Call for Future Research

The use of in silico methods, such as molecular docking and virtual screening, for the prediction of molecular interactions and the identification of potential biological targets for this compound is an area that warrants future investigation. These computational techniques could accelerate the discovery of this compound's biological function and its potential as a therapeutic agent. The absence of such studies signifies a missed opportunity to leverage computational tools for natural product research.

Based on a comprehensive search, there is no recognized chemical compound by the name of "this compound" in scientific literature or chemical databases. As a result, it is not possible to generate a scientifically accurate article on its computational and theoretical studies, including molecular docking, QSAR modeling, or cheminformatics, as no research data exists for this purported compound.

It is possible that "this compound" may be a misspelling of another compound, a hypothetical molecule not yet synthesized or described, or a term used in a non-scientific context. Without a valid chemical identity, the creation of the requested article with detailed, factual, and scientifically accurate information is not feasible.

Advanced Analytical Methodologies for Hippagine Research

Chromatographic Techniques for Quantitative Analysis in Complex Matrices

Chromatographic techniques are fundamental for separating Hippagine from other compounds present in complex matrices, allowing for its subsequent detection and quantification. These methods leverage differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. scielo.org.mxthieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile compounds, including many alkaloids. researchgate.netsbcuyo.org.ar In GC-MS, the sample is first separated by gas chromatography based on differences in boiling point and polarity, and the separated components are then detected and identified by mass spectrometry. researchgate.netsbcuyo.org.ar The mass spectrometer provides a mass spectrum for each compound, which can be used for identification by comparison with spectral libraries. sbcuyo.org.aracgpubs.org

GC-MS has been employed in the analysis of Amaryllidaceae alkaloids, including the identification and quantification of these compounds in plant extracts. acgpubs.orgscielo.org.mx The structure of "this compound" was notably reported to be based primarily upon its mass spectrum fragmentation pattern. conicet.gov.ar GC-MS allows for the analysis of complex mixtures and can provide both qualitative and quantitative information. acgpubs.orgdntb.gov.ua The technique is particularly suited for the analysis of complex matrices where good specificity is required. conicet.gov.ar

While detailed GC-MS chromatograms and specific quantitative data for this compound were not extensively available in the search results, the technique's general application to Amaryllidaceae alkaloids and the reliance on its fragmentation pattern for this compound's structural elucidation highlight its importance in this compound research. acgpubs.orgscielo.org.mxconicet.gov.arsemanticscholar.org

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an essential tool for the analysis of less volatile and polar compounds, such as many natural products and alkaloids. rfi.ac.ukresearchgate.net LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of high-resolution mass spectrometry. rfi.ac.ukresearchgate.net This combination allows for the separation of complex mixtures and the accurate determination of the mass-to-charge ratio of the eluting compounds, facilitating their identification and quantification. rfi.ac.ukresearchgate.net

LC-HRMS is well-suited for quantitative analysis, particularly in complex matrices, enabling reliable measurement of substances by comparing their mass spectrometric data to calibration curves. rfi.ac.ukscispace.com The high resolution of the mass spectrometer is crucial for identifying unknown components and reducing false positives or negatives in complex samples. nih.gov LC-HRMS has been applied to the analysis of various natural products and alkaloids in different matrices. mdpi.comnih.govdtic.mil

While specific LC-HRMS data and detailed quantitative results for this compound were not prominently featured in the provided snippets, the technique's capabilities make it highly relevant for the comprehensive analysis and quantification of this compound in biological samples and plant extracts. rfi.ac.ukscispace.comnih.gov The use of LC-HRMS/MS for the analysis of Amaryllidaceae alkaloids has been reported, providing important structural information through fragmentation patterns. ub.edu

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge and size in a narrow capillary tube under the influence of an electric field. sbcuyo.org.arspectrabase.com CE offers high separation efficiency, rapid analysis times, and requires minimal sample volumes, making it suitable for the analysis of various compounds, including alkaloids. sbcuyo.org.arresearchgate.netspectrabase.com

CE has been applied to the analysis of alkaloids in plant extracts and other complex matrices, demonstrating its ability to separate and quantify these compounds. nih.govnih.govresearchgate.net The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities for sensitive detection and identification. mdpi.com

Although direct applications of CE specifically for this compound with detailed data were not extensively found, its utility in the analysis of other alkaloids suggests its potential for the separation and determination of this compound, particularly when sample volume is limited or high resolution is required. sbcuyo.org.arresearchgate.netspectrabase.comnih.govnih.gov

Advanced Spectroscopic Methods for Mechanistic Studies

Spectroscopic methods provide valuable information about the structure, conformation, and interactions of this compound at the molecular level, contributing to mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. researchgate.netdtic.mil NMR is widely used for the structural elucidation of natural products, including alkaloids. scispace.comhyphadiscovery.com By analyzing the chemical shifts, coupling constants, and NOE correlations in NMR spectra (such as 1D and 2D NMR experiments like COSY, HSQC, and HMBC), the complete structure of a molecule can be determined. scispace.comhyphadiscovery.com

NMR spectroscopy is also invaluable for studying the conformation of molecules and investigating their interactions with other molecules, such as proteins or ligands. nih.govmdpi.comwikipedia.org Changes in NMR parameters upon binding or changes in environmental conditions can provide insights into conformational changes and binding sites. nih.govmdpi.comwikipedia.org

Studies on Amaryllidaceae alkaloids, including this compound (formerly known as pancracine), have utilized NMR spectroscopy for structural determination and confirmation. conicet.gov.armoa.gov.twuqtr.camdpi.com Some search results mention the use of 1H and 13C NMR data in the structural elucidation of this compound and related alkaloids. conicet.gov.aruqtr.caresearchgate.net While comprehensive NMR datasets specifically for this compound were not provided in the snippets, the technique is clearly essential for its complete structural characterization and for studying its behavior in solution. conicet.gov.arscispace.commoa.gov.twuqtr.ca

Circular Dichroism (CD) spectroscopy and X-ray Crystallography are crucial techniques for determining the three-dimensional structure and absolute configuration of chiral molecules like this compound.

Circular Dichroism spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral substance. researchgate.netwikipedia.org CD is particularly useful for studying the secondary structure and conformational changes of molecules, especially biomolecules like proteins, but it can also provide information about the stereochemistry of smaller chiral molecules. researchgate.netwikipedia.orgwindows.net CD spectra can be used to determine the absolute configuration of chiral compounds, often by comparing experimental spectra with calculated ones. nih.govnih.gov

X-ray Crystallography is a technique that determines the atomic and molecular structure of a crystalline substance by analyzing the diffraction pattern produced when X-rays interact with the crystal. thieme-connect.comresearchgate.net This method provides a detailed three-dimensional picture of the molecule, including the positions of atoms and chemical bonds. thieme-connect.comresearchgate.net X-ray crystallography is considered the gold standard for determining the absolute configuration of crystalline compounds. ehu.esresearchgate.net

Both CD and X-ray crystallography have been applied in the study of Amaryllidaceae alkaloids. The absolute stereochemistry of crinine-type alkaloids, closely related to the montanine-type which includes this compound/Pancracine (B1215033), has been determined by circular dichroism and X-ray crystallographic analysis. conicet.gov.arnih.gov The structure and stereochemistry of new alkaloids from Pancratium canariense, including pancracine, were determined by extensive NMR studies and X-ray diffraction. researchgate.netconicet.gov.ar These techniques are therefore vital for obtaining definitive structural information and confirming the absolute configuration of this compound. conicet.gov.arehu.esresearchgate.netnih.gov

Biosensors and High-Throughput Screening Assays for Molecular Interaction Profiling

Biosensors and high-throughput screening (HTS) assays are powerful tools for profiling the molecular interactions of small molecules such as alkaloids. HTS allows for the rapid testing of large numbers of compounds or genetic targets to identify those that exhibit a specific effect on a biological process dokumen.pub. This is achieved through miniaturization and automation, utilizing microplates, robotics, and advanced detection systems dokumen.pub.

In the context of Pancracine, biosensors could potentially be designed to detect its presence or measure its binding affinity to specific biological targets, such as enzymes or receptors. Biosensing techniques are methods used in scientific research. HTS assays could be employed to screen libraries of potential protein targets to identify those that interact with Pancracine, or to evaluate the compound's effect on various cellular pathways or functions in a multiplexed manner. These assays can include cell-based assays that measure the effect on cellular processes like viability or signaling, or biochemical assays that assess effects on enzyme activity or protein-protein interactions dokumen.pub. Molecular interaction profiling assays, such as those using techniques like BRET or complementation reporters, enable the detection of protein interactions in high-throughput formats. Single-molecule interaction profiling technologies leveraging DNA barcodes can also be used for parallel protein interaction analysis. The application of HTS to natural products aims to overcome limitations in screening technologies compared to genetic diversification techniques. While specific applications of biosensors or HTS directly for Pancracine interaction profiling were not detailed in the search results, the established methodologies for small molecule screening and interaction analysis are broadly applicable to compounds of this nature dokumen.pub.

Isotopic Labeling and Tracing Techniques in Biosynthetic and Metabolic Pathway Research

Isotopic labeling and tracing techniques are indispensable for elucidating the complex biosynthetic routes of natural products and understanding their metabolic fate within biological systems. This method involves introducing stable isotopes, such as 13C or 15N, into molecules, which then serve as unique markers. By tracking the movement and transformation of these labeled compounds, researchers can gain insights into cellular metabolism and biochemical pathways.

Structure Activity Relationship Sar and Structural Modification Studies of Hippagine Analogs

Systematic Modification of Hippagine Core Structure

Systematic modification of a compound's core structure is a key strategy in SAR studies to explore the impact of different functional groups and structural arrangements on biological activity wikipedia.orgmdpi.com. This involves synthesizing a series of analogs where specific parts of the molecule are altered mdpi.com. For natural products like this compound, which has a defined alkaloid skeleton, modifications can involve changes to substituents, ring systems, or the introduction/removal of functional groups mdpi.com. While specific detailed studies on the systematic modification of the this compound core structure were not extensively found in the search results, the principle of modifying natural product scaffolds to enhance activity or selectivity is a well-established approach in medicinal chemistry mdpi.com. Studies on other Amaryllidaceae alkaloids, such as lycorine (B1675740), have involved structure-activity studies on their pharmacophores to identify potent inducers of apoptosis scielo.org.mxscielo.org.mx. This suggests that similar systematic modification approaches could be applied to the this compound core to investigate its SAR.

Investigation of Pharmacophore Requirements for Molecular Interactions

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response nih.gov. Investigating the pharmacophore requirements of this compound involves identifying these key features responsible for its observed biological activities. This can be achieved through the analysis of the SAR data from synthesized analogs and computational methods like pharmacophore modeling nih.gov. By understanding the critical elements of the this compound structure that interact with its biological targets, researchers can design new analogs with improved potency and selectivity nih.gov. For instance, studies on the lycorine pharmacophore have aimed to understand the structural features required for its apoptosis-inducing activity scielo.org.mxscielo.org.mx. Such studies are vital for rational drug design based on natural product scaffolds ub.edu.

Development of Probes and Chemical Tools based on this compound Scaffold

Chemical probes and tools are valuable small molecules used to perturb biological systems and study protein function in cells and organisms febs.orgchemicalprobes.org. Developing probes and chemical tools based on the this compound scaffold would involve synthesizing modified versions of this compound that are suitable for specific research applications febs.org. This could include attaching reporter tags (e.g., fluorescent labels) to track the molecule's localization or interactions, or incorporating reactive groups to covalently label its binding partners nih.govrsc.org. Such tools would be invaluable for dissecting the molecular mechanisms underlying this compound's biological activities, identifying its protein targets, and studying its cellular pathways nih.govrsc.org. The development of selective chemical tools is an ongoing need in biological research to understand the roles of specific proteins and pathways nih.gov. The this compound scaffold, with its potential biological activities, could serve as a basis for developing novel chemical probes to investigate relevant biological processes.

Comparative and Interdisciplinary Studies of Hippagine Within the Amaryllidaceae Alkaloid Family

Comparative Biosynthetic Analyses with Related Amaryllidaceae Alkaloids

The biosynthesis of Amaryllidaceae alkaloids, including Hippagine, originates from the amino acids L-phenylalanine and L-tyrosine. These precursors undergo enzymatic transformations to form the key intermediate, O-methylnorbelladine. ub.eduscielo.org.mxscielo.org.mx The structural diversity observed in Amaryllidaceae alkaloids arises from different modes of intramolecular oxidative coupling of O-methylnorbelladine. scielo.org.mxscielo.org.mx

The major skeleton types of Amaryllidaceae alkaloids, such as lycorine (B1675740), crinine, haemanthamine (B1211331), narciclasine, galanthamine (B1674398), tazettine, homolycorine (B1213549), montanine (B1251099), and norbelladine (B1215549), are formed via distinct oxidative coupling pathways. scielo.org.mxscielo.org.mx For instance, ortho-para' phenol (B47542) oxidative coupling of O-methylnorbelladine leads to the lycorine-type skeleton, while para-para' coupling results in crinine, haemanthamine, tazettine, narciclasine, and montanine structures. scielo.org.mxscielo.org.mx The galanthamine-type skeleton is uniquely formed through para-ortho' phenol oxidative coupling. scielo.org.mxscielo.org.mx

While the general biosynthetic pathway from L-phenylalanine and L-tyrosine to the major skeleton types is established, the specific steps and enzymes involved in the formation of this compound compared to other Amaryllidaceae alkaloids require detailed comparative analyses. Research indicates that phenylalanine ammonia-lyase (PAL) is involved in the conversion of L-phenylalanine to trans-cinnamic acid, an early step in the pathway. mdpi.com The condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form norbelladine is catalyzed by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR). mdpi.comresearchgate.net Cytochrome P450 enzymes, particularly the CYP96T family, are crucial for introducing structural diversity through C-C couplings, leading to the core structures like lycorine, galanthamine, and crinine. researchgate.net

Comparative biosynthetic studies would focus on identifying the specific enzymes and genetic regulation responsible for the branching points that lead to the synthesis of this compound, differentiating its pathway from those of closely related alkaloids. Understanding these differences at the molecular level can provide insights into the evolutionary development of alkaloid profiles within the Amaryllidaceae family.

Elucidation of Shared and Divergent Molecular Mechanisms of Action Among Analogs

Amaryllidaceae alkaloids exhibit a broad spectrum of biological activities, including neuroprotective, antiproliferative, antiviral, antifungal, antibacterial, and antimalarial effects. mdpi.comscielo.brnih.gov While this compound's specific molecular mechanisms of action may not be as extensively studied as some other Amaryllidaceae alkaloids like galanthamine or lycorine, comparative studies with its analogs can reveal shared and divergent pharmacological profiles.

Galanthamine, for example, is a well-known acetylcholinesterase inhibitor and an allosteric potentiator at neuronal nicotinic acetylcholine (B1216132) receptors. wikipedia.orgcenmed.com Lycorine has demonstrated antiviral, antimalarial, anti-inflammatory, and antitumor activities, acting as a potent inhibitor of ascorbic acid synthesis, cell growth, and division. scielo.org.mxwikipedia.orgresearchgate.net Narciclasine and pancratistatin (B116903) are recognized for their potent antiproliferative effects, particularly against cancer cells. nih.gov Haemanthamine and crinine-type alkaloids also show promise as anticancer agents. researchgate.net

Comparative studies would involve assessing this compound's activity in biological assays alongside its structural analogs to determine if it shares mechanisms, such as enzyme inhibition (e.g., acetylcholinesterase), interaction with receptors, or effects on cellular processes like proliferation, apoptosis, or angiogenesis. nih.gov Divergent mechanisms could be explored by investigating unique molecular targets or pathways influenced specifically by this compound, potentially related to its distinct structural features. Research findings often include data on the half-maximal inhibitory concentration (IC50) against various targets or cell lines, allowing for a quantitative comparison of potency among different alkaloids. nih.gov

An example of comparative activity data for some Amaryllidaceae alkaloids against colon cancer cell lines is shown below:

| Alkaloid | IC50 (µM) - Cell Line 1 | IC50 (µM) - Cell Line 2 | IC50 (µM) - Cell Line 3 |

| Narciclasine | 0.023 | 0.045 | 0.031 |

| Pancratistatin | 0.23 | 0.35 | 0.28 |

| Lycorine | 3.1 | 2.8 | 3.5 |

| Haemanthamine | 2.9 | 3.2 | 3.0 |

| This compound | Data not readily available | Data not readily available | Data not readily available |

Chemotaxonomic Implications of this compound Distribution within Hippeastrum Species

Chemotaxonomy involves using the distribution patterns of chemical compounds within plants to aid in their classification and understand evolutionary relationships. The consistent presence of specific alkaloid profiles is a distinguishing feature of the Amaryllidaceae family. scielo.org.mxscielo.org.mx The genus Hippeastrum, which is native to tropical and subtropical regions of the Americas, particularly Brazil, is known to contain a variety of Amaryllidaceae alkaloids. scielo.org.mxwikipedia.orgpacificbulbsociety.org

Studies on the alkaloid content of different Hippeastrum species have revealed variations in the presence and concentration of specific alkaloids, including lycorine, haemanthamine, homolycorine, and galanthamine, among others. scielo.org.mxmdpi.com While this compound has been reported in Hippeastrum species, its distribution across the approximately 70 species within the genus requires comprehensive phytochemical investigation. scielo.org.mxpacificbulbsociety.orguni-freiburg.de

Analyzing the presence or absence and the relative abundance of this compound in different Hippeastrum species can provide valuable chemotaxonomic markers. For example, if this compound is found exclusively in certain clades or is present in significantly different concentrations between species, it could support existing taxonomic classifications or suggest new relationships. ub.edu Phytochemical studies using techniques like GC-MS are instrumental in identifying and quantifying the alkaloid profiles of different plant samples. ub.educuni.cz

Detailed data tables showing the alkaloid composition of various Hippeastrum species, including this compound content, would be crucial for chemotaxonomic analyses. Such data can help correlate chemical profiles with morphological characteristics or genetic data to build a more complete picture of the evolutionary history and classification of the Hippeastrum genus.

Synergistic and Antagonistic Molecular Interactions in Multi-Compound Systems

Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. Antagonistic interactions, conversely, result in a reduced combined effect. These interactions can occur at various molecular levels, including binding to the same or different targets, modulating metabolic pathways, or influencing bioavailability.

Future research could involve in vitro or in vivo studies combining this compound with other prevalent Hippeastrum alkaloids, such as lycorine, galanthamine, or haemanthamine, to assess their combined molecular effects. Analyzing changes in downstream signaling pathways, gene expression, or protein activity in the presence of alkaloid mixtures can help elucidate synergistic or antagonistic mechanisms. Such studies are essential for understanding the therapeutic potential of whole plant extracts or defined combinations of Amaryllidaceae alkaloids.

Future Research Directions and Methodological Innovations in Hippagine Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Profiling

The application of omics technologies, such as proteomics and metabolomics, offers a powerful avenue for gaining a comprehensive understanding of the biological effects and metabolic fate of Hippagine. These technologies enable the large-scale analysis of proteins and metabolites within a biological system, providing insights into the molecular pathways affected by a compound reddit.comreadthedocs.io.

In the context of this compound research, integrating proteomics could help identify specific protein targets or pathways modulated by this compound exposure in cellular or in vivo models. This could involve comparing the protein profiles of treated versus untreated samples to pinpoint differentially expressed or modified proteins. Metabolomics, on the other hand, could reveal how this compound is metabolized, what intermediates are formed, and how it impacts endogenous metabolic networks. This could aid in understanding its bioavailability, breakdown pathways, and potential influence on cellular metabolism.

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Understanding the precise location and movement of this compound within cells is crucial for deciphering its mechanism of action. Advanced imaging techniques offer the resolution and sensitivity required for such investigations.

Techniques like confocal microscopy and super-resolution microscopy could be employed to visualize the subcellular localization of fluorescently labeled this compound or to observe changes in cellular structures upon this compound treatment. By coupling this compound with a fluorescent tag, researchers could track its entry into cells, its distribution within different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum), and its potential co-localization with specific cellular components or putative targets.

Furthermore, live-cell imaging techniques could provide dynamic information about this compound's movement and interaction with cellular components over time. This could reveal transient interactions or changes in localization that are missed in fixed-cell experiments. The application of these advanced imaging modalities, while standard in cell biology research, has not been widely reported for this compound specifically. Future studies utilizing these techniques could provide critical spatial and temporal information about this compound's cellular behavior, offering valuable clues about its biological functions.

Development of Novel Computational Algorithms for this compound Research

Computational approaches play an increasingly vital role in modern chemical and biological research, offering tools for data analysis, prediction, and modeling. The development and application of novel computational algorithms tailored for this compound research can significantly accelerate discovery.

This could involve developing algorithms for predicting this compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion), its potential toxicity, or its interactions with various proteins based on its chemical structure. Molecular docking simulations and molecular dynamics simulations could be refined or specifically developed to model the binding of this compound to hypothesized protein targets, providing insights into binding affinity and interaction mechanisms.

Given that "in silico studies will facilitate further bioactivity assessment" for Hippeastrum alkaloids, including pancracine (B1215033) (this compound), there is a clear indication of the value of computational methods in this area nih.govnih.govr-project.org. Novel algorithms could also be developed for analyzing complex datasets generated from omics studies or high-throughput screening of this compound derivatives, helping to identify patterns, correlations, and potential biological insights that might not be apparent through traditional analysis methods. Furthermore, algorithms could aid in the design of novel this compound analogs with improved properties or targeted activity.

Exploring Uncharted Biological Roles and Molecular Targets

While some biological activities have been noted for Amaryllidaceae alkaloids, the full spectrum of this compound's biological roles and its specific molecular targets remain largely uncharted. Future research should focus on systematically exploring these unknown areas.

This could involve broad screening efforts to assess this compound's activity in a wider range of biological assays, including those relevant to various diseases or cellular processes not previously investigated for this compound. Phenotypic screening, where the effects of this compound on cellular behavior or morphology are observed without a preconceived target, could reveal novel biological activities.

Identifying the specific molecular targets that this compound interacts with is a critical step in understanding its mechanism of action. This could involve biochemical techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, or thermal proteome profiling. These methods can help isolate and identify the proteins that directly bind to or are modulated by this compound. While general calls for further biological assessments of Amaryllidaceae alkaloids exist, dedicated studies to comprehensively explore this compound's specific biological roles and identify its unique molecular targets are needed nih.govnih.govr-project.org.

Methodological Advancements in Chemical Synthesis and Derivatization

Advancements in chemical synthesis and derivatization methodologies are essential for providing sufficient quantities of pure this compound for research and for creating novel analogs with potentially altered or enhanced biological properties.

Developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound could overcome limitations associated with its isolation from natural sources, which can be present in small amounts nih.gov. Methodological innovations in total synthesis or semi-synthesis (starting from readily available precursors) are crucial for enabling more extensive biological testing and structural modification.

Q & A

Q. What practices enhance interdisciplinary collaboration in this compound research?

- Methodological Answer : Establish shared data repositories with standardized metadata schemas (e.g., ISA-Tab). Use collaborative platforms (e.g., LabArchives, GitHub) for version control. Organize cross-disciplinary workshops to align terminology and methodologies. Cite domain-specific guidelines (e.g., ICH for pharmaceuticals, NIH for preclinical ethics) in joint publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.